molecular formula C14H26ClNO B1377309 2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride CAS No. 1384430-26-5

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride

Cat. No.: B1377309
CAS No.: 1384430-26-5
M. Wt: 259.81 g/mol
InChI Key: WNDBVEOQRCSRSN-UHFFFAOYSA-N
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Description

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride, also known as PCC, is a chemical compound used in scientific experiments primarily for the synthesis of organic compounds. It has a molecular weight of 259.82 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-propyl-1-piperidinyl)cyclohexanone hydrochloride . The InChI code is 1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Pathways and Chemical Structures :Research has explored the synthesis and structural determination of various cyclohexanone derivatives and their reaction mechanisms. For instance, Rusnac et al. (2020) delved into the unexpected products from the condensation reaction between 2-acetylpyridine and 2-formylpyridine, proposing a sequence of reactions leading to several compounds, including substituted cyclohexanol derivatives. These compounds demonstrated moderate antifungal activity, highlighting their potential in antibacterial and antifungal applications (Rusnac et al., 2020). In a different study, Nesterkina et al. (2022) synthesized an ester based on l-menthol and phenibut, characterized by various spectroscopic techniques, and tested for its anticonvulsant profile, shedding light on potential medical applications (Nesterkina et al., 2022).

Novel Synthetic Approaches and Catalysis :Innovative synthetic methods have been developed for cyclohexanone derivatives. Sano et al. (2006) reported a pyrrolidin-1-yl pyridine-catalyzed deconjugative esterification, employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride as a coupling reagent. This method showcases the versatility in synthesizing cyclohexanone derivatives (Sano et al., 2006). Moreover, Zha et al. (2021) demonstrated a low-cost, scalable synthesis of a cyclohexanone-related bifunctional building block, emphasizing the practicality and efficiency of their approach (Zha et al., 2021).

Biological Activity and Applications

Antibacterial and Antifungal Properties :Cyclohexanone derivatives have been studied for their biological activities. Roshan (2018) synthesized 2-{1'-Aryl-1'-[4''-(2''',3'''-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride and evaluated their antibacterial and antifungal activity, demonstrating moderate activity compared with standard drugs. These findings suggest potential applications in combating microbial infections (Roshan, 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with specific enzymes that catalyze the conversion of substrates into products, thereby influencing the rate of biochemical reactions. The nature of these interactions often involves binding to the active site of enzymes, which can either inhibit or activate their catalytic activity. Additionally, this compound may interact with proteins involved in signal transduction pathways, affecting the downstream signaling events .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, leading to changes in cellular function. Additionally, it may inhibit or activate enzymes, resulting in altered biochemical pathways. Changes in gene expression can also occur due to the compound’s influence on transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be observed in both in vitro and in vivo studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may influence metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can affect the overall metabolic balance within cells, impacting processes such as energy production, biosynthesis, and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its accumulation in specific tissues, affecting its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its effects on cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .

Properties

IUPAC Name

2-(4-propylpiperidin-1-yl)cyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO.ClH/c1-2-5-12-8-10-15(11-9-12)13-6-3-4-7-14(13)16;/h12-13H,2-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDBVEOQRCSRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCN(CC1)C2CCCCC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
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2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
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2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride
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2-(4-Propylpiperidin-1-yl)cyclohexan-1-one hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.